4-(pentanoylamino)-N-(pyridin-3-ylmethyl)benzamide
Description
4-(pentanoylamino)-N-(pyridin-3-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a pentanoylamino group attached to the benzamide core, along with a pyridin-3-ylmethyl substituent
Properties
IUPAC Name |
4-(pentanoylamino)-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-2-3-6-17(22)21-16-9-7-15(8-10-16)18(23)20-13-14-5-4-11-19-12-14/h4-5,7-12H,2-3,6,13H2,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKUYMBEHCWBQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pentanoylamino)-N-(pyridin-3-ylmethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an amine under appropriate conditions to form the amide bond.
Introduction of the Pentanoylamino Group: The pentanoylamino group can be introduced through an acylation reaction, where pentanoyl chloride reacts with the amine group on the benzamide core.
Attachment of the Pyridin-3-ylmethyl Group: The pyridin-3-ylmethyl group can be attached via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the benzamide core.
Industrial Production Methods
Industrial production of 4-(pentanoylamino)-N-(pyridin-3-ylmethyl)benzamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(pentanoylamino)-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(pentanoylamino)-N-(pyridin-3-ylmethyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a drug candidate, particularly in the development of new therapeutic agents targeting specific biological pathways.
Biological Studies: It can be used in studies to understand its interaction with biological molecules, such as proteins or nucleic acids.
Materials Science: The compound’s unique structure may make it suitable for use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(pentanoylamino)-N-(pyridin-3-ylmethyl)benzamide involves its interaction with molecular targets within biological systems. This can include binding to specific proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(butanoylamino)-N-(pyridin-3-ylmethyl)benzamide: Similar structure with a butanoylamino group instead of a pentanoylamino group.
4-(hexanoylamino)-N-(pyridin-3-ylmethyl)benzamide: Similar structure with a hexanoylamino group instead of a pentanoylamino group.
4-(pentanoylamino)-N-(pyridin-2-ylmethyl)benzamide: Similar structure with the pyridin-2-ylmethyl group instead of the pyridin-3-ylmethyl group.
Uniqueness
4-(pentanoylamino)-N-(pyridin-3-ylmethyl)benzamide is unique due to the specific combination of the pentanoylamino group and the pyridin-3-ylmethyl substituent. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
